molecular formula C26H24FNO6S B2964080 3-(4-ethoxybenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one CAS No. 866845-95-6

3-(4-ethoxybenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one

Cat. No.: B2964080
CAS No.: 866845-95-6
M. Wt: 497.54
InChI Key: BHVWYSAVKMODRY-UHFFFAOYSA-N
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Description

This compound belongs to the 1,4-dihydroquinolin-4-one class, characterized by a fused bicyclic core modified with sulfonyl, benzyl, and alkoxy substituents. Its structure includes:

  • 3-Fluorophenylmethyl group: Introduces electron-withdrawing fluorine, influencing steric and electronic properties.
  • 6,7-Dimethoxy groups: Improve solubility and modulate pharmacokinetic behavior .

Properties

IUPAC Name

3-(4-ethoxyphenyl)sulfonyl-1-[(3-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FNO6S/c1-4-34-19-8-10-20(11-9-19)35(30,31)25-16-28(15-17-6-5-7-18(27)12-17)22-14-24(33-3)23(32-2)13-21(22)26(25)29/h5-14,16H,4,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHVWYSAVKMODRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxybenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 3-(4-ethoxybenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The table below compares the target compound with analogs from the evidence, focusing on substituent effects:

Compound Name Sulfonyl Substituent Benzyl Substituent Molecular Weight (g/mol) Key Structural Differences Source
Target Compound : 3-(4-Ethoxybenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one 4-ethoxy 3-fluorophenyl Not reported Reference structure
3-(Benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinolin-4-one Phenyl (no ethoxy) 4-chlorophenyl Not reported Chlorine substitution increases lipophilicity
3-(4-Ethoxybenzenesulfonyl)-1-[(2-methylphenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one 4-ethoxy 2-methylphenyl 493.57 Methyl group (electron-donating) vs. fluorine
6,7-Difluoro-3-(3-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one 3-methyl 3-methylphenyl Not reported Difluoro and methyl groups enhance lipophilicity
Key Observations:

Sulfonyl Group Modifications: The 4-ethoxy group in the target compound likely improves solubility compared to unsubstituted benzenesulfonyl analogs (e.g., ) due to its polar ether linkage .

Benzyl Group Effects: The 3-fluorophenyl group in the target compound introduces electron-withdrawing effects, which could stabilize charge-transfer interactions or alter metabolic stability compared to 2-methylphenyl () or 4-chlorophenyl () analogs.

Core Modifications :

  • 6,7-Dimethoxy groups in the target compound contrast with 6,7-difluoro substituents in . Methoxy groups are bulkier and more polar, possibly affecting solubility and hydrogen-bonding capacity.

Hypothetical Pharmacological Implications

  • Fluorine Substituents : The 3-fluorophenyl group may enhance metabolic stability by resisting oxidative degradation, a common feature in fluorinated pharmaceuticals .
  • Ethoxy vs.

Biological Activity

3-(4-ethoxybenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one is a novel compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name reveals its complex structure, characterized by a quinoline core substituted with various functional groups. The presence of the ethoxy and fluorophenyl groups enhances its solubility and biological activity.

PropertyValue
Molecular FormulaC25H22FNO5S
Molecular Weight431.51 g/mol
CAS Number866340-51-4

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes involved in cancer proliferation pathways.
  • Receptor Modulation : The compound may modulate receptor activity, influencing various signaling pathways.
  • Antioxidant Activity : Preliminary studies suggest it possesses antioxidant properties, potentially scavenging free radicals.

Anticancer Properties

A significant body of research has focused on the anticancer potential of this compound. Studies have demonstrated its efficacy against various cancer cell lines:

  • Cell Lines Tested : A-549 (lung cancer), MCF7 (breast cancer), HCT-116 (colon cancer).
  • IC50 Values : The compound exhibited IC50 values ranging from 0.02 to 0.08 μmol/mL against A-549 and HCT-116 cell lines, comparable to standard chemotherapeutics like doxorubicin (IC50 = 0.04 - 0.06 μmol/mL) .

Antioxidant Activity

In vitro assays have shown that the compound effectively scavenges DPPH radicals, indicating strong antioxidant properties. It demonstrated moderate activity compared to ascorbic acid at concentrations of 100 μg/mL .

Case Studies

Several case studies highlight the compound's therapeutic potential:

  • Study on Antiproliferative Effects :
    • Objective : To evaluate the antiproliferative effects on MCF7 and A-549 cell lines.
    • Findings : The compound significantly reduced cell viability in a dose-dependent manner.
  • Mechanistic Study :
    • Objective : To elucidate the mechanism of action.
    • Findings : The compound was found to induce apoptosis in cancer cells via caspase activation .

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